molecular formula C13H12ClNO6 B14465039 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate CAS No. 73547-49-6

4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate

Cat. No.: B14465039
CAS No.: 73547-49-6
M. Wt: 313.69 g/mol
InChI Key: KBPONLYAHMJJGY-UHFFFAOYSA-N
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Description

4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a phenylene ring substituted with a chlorocarbonyl group and a glycyl moiety, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate typically involves the reaction of 1,2-phenylenediamine with chloroformic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroformic acid, acetic anhydride, and suitable catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

73547-49-6

Molecular Formula

C13H12ClNO6

Molecular Weight

313.69 g/mol

IUPAC Name

[2-acetyloxy-4-[2-(carbonochloridoylamino)acetyl]phenyl] acetate

InChI

InChI=1S/C13H12ClNO6/c1-7(16)20-11-4-3-9(5-12(11)21-8(2)17)10(18)6-15-13(14)19/h3-5H,6H2,1-2H3,(H,15,19)

InChI Key

KBPONLYAHMJJGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)CNC(=O)Cl)OC(=O)C

Origin of Product

United States

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